molecular formula C12H9ClN2 B600088 2-Chloro-5,6-dihydrobenzo[h]quinazoline CAS No. 13036-53-8

2-Chloro-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B600088
CAS No.: 13036-53-8
M. Wt: 216.668
InChI Key: NBVWPKBPZNKRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6-dihydrobenzo[h]quinazoline (CAS 13036-53-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a dihydrobenzo[h]quinazoline scaffold, a privileged structure known for its diverse biological activities . The reactive 2-chloro substituent makes it a versatile building block for the synthesis of various derivatives, particularly through the introduction of diamino and other functional groups at the 2,4-positions to explore structure-activity relationships . Researchers utilize this scaffold in the design of potential therapeutic agents targeting specific enzymes and receptors . Recent studies highlight the application of 5,6-dihydrobenzo[h]quinazoline derivatives in developing potent succinate dehydrogenase (SDH) inhibitors with exceptional antifungal activity against plant pathogens, demonstrating its relevance in agrochemical discovery . Furthermore, the quinazoline core is extensively investigated for its potential in multiple pharmacological areas, including as a scaffold for analgesic and anti-inflammatory agents and as inhibitors for specific phosphatase enzymes like MKP5, which is a potential target for treating dystrophic muscle diseases . This reagent is provided for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,6-dihydrobenzo[h]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWPKBPZNKRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704851
Record name 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13036-53-8
Record name 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Chloro 5,6 Dihydrobenzo H Quinazoline and Analogues

Historical Perspectives on Dihydrobenzo[h]quinazoline Synthesis

Early synthetic routes to quinazoline (B50416) derivatives were often characterized by multi-step procedures that required harsh conditions and resulted in modest yields. These foundational methods, however, established the fundamental chemical principles for forming the fused pyrimidine-benzene ring system.

Historically, the construction of quinazoline cores, including benzo[h]quinazoline precursors, frequently began with readily available starting materials like anthranilic acid and its derivatives. niscair.res.innih.gov The first quinazoline derivative was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov A common historical strategy involves the Niementowski quinazolinone synthesis, where anthranilic acid is fused with formamide (B127407) at elevated temperatures. nih.gov

These classical syntheses are typically linear and involve several distinct chemical transformations. For instance, a general multi-step sequence could involve:

Acylation: Protection or activation of a starting aniline (B41778), such as anthranilic acid. niscair.res.in

Cyclization/Condensation: Formation of an intermediate, such as a benzoxazinone (B8607429), by reacting with an appropriate reagent like an acid chloride or anhydride. niscair.res.in

Ring Transformation: Reaction with an ammonia (B1221849) source (e.g., aqueous ammonia or hydrazine) to open the intermediate ring and subsequently close it to form the quinazolinone core. niscair.res.inresearchgate.net

Chlorination: Conversion of the quinazolinone to the target chloroquinazoline, often using aggressive chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). niscair.res.in

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction, often used in sequence with a Michael addition, provides a convergent pathway to complex heterocyclic systems. nih.govrsc.org

In the context of quinazoline-related structures, this sequence typically involves:

Knoevenagel Condensation: An aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form an α,β-unsaturated intermediate (a conjugated enone). wikipedia.orgrsc.org

Michael Addition: A nucleophile, such as an enamine or an amidine, attacks the β-position of the newly formed Michael acceptor.

Cyclization/Aromatization: Subsequent intramolecular cyclization and dehydration or oxidation steps lead to the final heterocyclic product.

While direct historical application to 2-chloro-5,6-dihydrobenzo[h]quinazoline is not extensively documented, the tandem Knoevenagel-Michael reaction has been a cornerstone in synthesizing related fused pyrimidines and quinolines. rsc.orgresearchgate.net For example, the synthesis of hexahydroquinolines has been achieved through a one-pot multi-component condensation involving an aromatic aldehyde, dimedone, and an amine source, where the reaction proceeds through this tandem mechanism. researchgate.net This strategic sequence represents a more convergent historical approach compared to linear multi-step cyclizations.

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. This has led to the development of powerful one-pot procedures and the adoption of green chemistry principles for the synthesis of quinazoline scaffolds.

A typical one-pot strategy for a quinazolinone core might involve the condensation of an isatoic anhydride, a primary amine or ammonia source, and an aldehyde or orthoester. nih.govresearchgate.net For instance, 2,3-disubstituted 4(3H)-quinazolinones can be synthesized by a three-component condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine. researchgate.net Transition-metal-free methods have also been developed for synthesizing benzo rsc.orgfrontiersin.orgimidazo[1,2-a]quinazoline derivatives from substituted aryl aldehydes in a one-pot fashion. nih.gov The synthesis of new 5,6-dihydrobenzo[h]quinazoline (B11911934) 2,4-diamino substituted compounds has been successfully achieved, demonstrating modern applications to this specific scaffold. nih.gov

Examples of One-Pot Quinazoline Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
Isatoic anhydride, Phenylhydrazine, Aromatic aldehydesSBA-15@ELA, Ethanol, Reflux4-Oxo-dihydroquinazolinones nih.gov
2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, IsocyanideEthanol, RefluxOxazepine-quinazolinone bis-heterocycles frontiersin.org
Isatoic anhydride, Aldehydes, FormamideOpen air2-Substituted quinazolin-4(3H)-ones researchgate.net
2-Fluoro-substituted aryl aldehyde, 2-aminobenzimidazoleTransition-metal-freeBenzo rsc.orgfrontiersin.orgimidazo[1,2-a]quinazolines nih.gov

The introduction of the chlorine atom at the C2 position of the quinazoline ring is a critical step in the synthesis of the target compound. This is typically achieved via a nucleophilic substitution reaction. Quinazolin-4-ones, synthesized through various cyclization methods, can be converted to 4-chloroquinazolines using reagents like POCl₃. niscair.res.in Similarly, a 2-hydroxy or 2-oxo functionality on the quinazoline ring can be converted to the 2-chloro group.

Regioselective nucleophilic aromatic substitution (SNAr) is a well-established method for functionalizing chloro-substituted quinazolines. mdpi.com While often used to displace a chlorine atom with an amine or other nucleophile, the reverse (installing the chlorine) is key. The reaction of a precursor like 5,6-dihydrobenzo[h]quinazolin-2(1H)-one with a chlorinating agent such as POCl₃ would yield this compound.

Cyclodehydration is a fundamental ring-closing step in many quinazoline syntheses. For example, an N-acylanthranilamide intermediate can undergo intramolecular cyclization with the elimination of a water molecule to form the quinazolinone ring, often promoted by heat or acid catalysis. nih.gov

The principles of green chemistry have been widely applied to quinazoline synthesis to reduce environmental impact. tandfonline.com Key technologies include the use of microwave irradiation and ionic liquids.

Microwave Irradiation (MWI): Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and lower energy consumption. frontiersin.orgnih.gov MWI has been successfully used for various quinazoline syntheses, such as the condensation of N-arylamidines with aldehydes and the iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water. nih.govrsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts. nih.govresearchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. nih.gov ILs have been used as both the solvent and catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamides and aldehydes. rsc.org In some cases, basic ionic liquids can act as both a catalyst and a surfactant in aqueous media, further enhancing the green credentials of the synthesis. nih.gov The combination of microwave irradiation with ionic liquid catalysis represents a particularly powerful and sustainable synthetic strategy. rsc.org

Green Synthetic Approaches to Quinazolines
MethodKey FeaturesExample ApplicationReference(s)
Microwave IrradiationRapid heating, shorter reaction times, higher yieldsSynthesis of quinazolinones from 2-halobenzoic acids and amidines in water rsc.orgresearchgate.net
Ionic Liquids (ILs)Green solvent, catalyst, recyclable, high thermal stabilityCyclocondensation of anthranilamides and aldehydes rsc.orgtandfonline.com
MWI + ILsSynergistic effect, rapid, clean, and energy-efficientTandem cyclo-oxidative synthesis of quinazolinones using a copper-IL catalyst rsc.org
Aqueous MediaEnvironmentally benign solvent, often used with IL surfactantsSynthesis of quinazolinones using basic ionic liquids as catalysts nih.gov

Precursor Chemistry and Intermediate Derivatization

Synthesis from Cyclohexanone Derivatives

The synthesis of the 5,6-dihydrobenzo[h]quinazoline skeleton is effectively achieved using precursors derived from cyclohexanone, particularly α-tetralone. This approach builds the pyrimidine (B1678525) portion of the quinazoline system onto the pre-existing carbocyclic ring. A common strategy involves the condensation of an α-tetralone derivative, which contains the requisite six-membered saturated ring, with a suitable nitrogen-containing reagent. For instance, the synthesis of 2-amino-5,6-dihydrobenzo[h]quinazolines has been reported, which can serve as key intermediates. nih.gov These 2-amino derivatives can be subsequently converted to the target 2-chloro compounds through established methods like the Sandmeyer reaction, which involves diazotization of the amino group followed by treatment with a copper(I) chloride source.

Utilization of Anthranilic Acid and 2-Aminobenzonitriles in Quinazoline Formation

Anthranilic acid and its derivatives are fundamental building blocks for the synthesis of quinazoline and quinazolinone cores. nih.govnih.govresearchgate.net A prevalent method is the Niementowski quinazolinone synthesis, where anthranilic acid is heated with an amide, such as formamide, to yield the corresponding quinazolin-4(3H)-one. generis-publishing.com An alternative and highly utilized pathway involves the acylation of anthranilic acid with an acyl chloride. The resulting N-acylanthranilic acid undergoes cyclization, often with a dehydrating agent like acetic anhydride, to form a benzoxazinone intermediate. This intermediate is then treated with a nitrogen source, such as ammonia or hydrazine, to yield the quinazolinone ring system. nih.gov

2-Aminobenzonitriles also serve as versatile precursors for quinazoline synthesis. mdpi.com One modern approach involves a hydrochloric acid-mediated [4+2] annulation reaction between a 2-aminobenzonitrile (B23959) and an N-benzyl cyanamide (B42294) to produce 2-amino-4-iminoquinazolines. mdpi.com Another strategy begins with the reaction of 2-aminobenzonitriles with Grignard reagents to form ortho-aminoketimines, which can then be cyclized under alkaline conditions to afford N,4-disubstituted quinazolines. mdpi.com These methods provide direct access to the quinazoline core, which can be further modified.

Formation of Chloromethyl-Substituted Cores

The introduction of a chloromethyl group, particularly at the 2-position of the quinazoline ring, creates a valuable synthetic handle for further functionalization. 2-Chloromethyl-4(3H)-quinazolinones are key intermediates that can be prepared efficiently. mdpi.comresearchgate.net An improved one-pot synthesis utilizes ortho-anthranilic acids as starting materials, which are reacted with chloroacetonitrile. mdpi.comresearchgate.net This condensation reaction provides a direct route to various 2-chloromethyl-4(3H)-quinazolinones. The versatility of this intermediate allows for its conversion into other derivatives, such as 2-hydroxymethyl-4(3H)-quinazolinones. mdpi.com

A study demonstrated the generality of this procedure by reacting various substituted o-anthranilic acids with chloroacetonitrile. The results, summarized in the table below, show that the reaction proceeds with good yields for a range of substrates. mdpi.com

EntryR Group on Anthranilic AcidProductYield (%)
1H2-Chloromethyl-4(3H)-quinazolinone88
25-Cl6-Chloro-2-chloromethyl-4(3H)-quinazolinone77
35-Br6-Bromo-2-chloromethyl-4(3H)-quinazolinone81
45-I6-Iodo-2-chloromethyl-4(3H)-quinazolinone85
55-NO₂2-Chloromethyl-6-nitro-4(3H)-quinazolinone83
64,5-di-Cl6,7-Dichloro-2-chloromethyl-4(3H)-quinazolinone75

Table based on the synthesis of 2-chloromethyl-4(3H)-quinazolinones from substituted anthranilic acids. Data sourced from MDPI. mdpi.com

Chemical Transformations and Functional Group Interconversions of the 2-Chloro Moiety

The chlorine atom at the 2-position of the this compound ring is activated towards nucleophilic substitution, making it a pivotal site for introducing diverse functional groups and constructing more complex molecules.

Substitution Reactions with Nucleophiles (e.g., Amines, Thiols)

The electron-deficient nature of the pyrimidine ring in the quinazoline system facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. researchgate.net This reaction is a cornerstone of quinazoline chemistry, allowing for the synthesis of a wide array of derivatives.

Amines as Nucleophiles: The reaction of 2-chloroquinazolines with primary or secondary amines is a common method to synthesize 2-aminoquinazoline (B112073) derivatives. libretexts.org For example, refluxing a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline derivatives in isopropanol (B130326) leads to the selective substitution of the more reactive chlorine atom at the 4-position, but similar reactions can be targeted at the 2-position under appropriate conditions. researchgate.net The general principle involves the nucleophilic attack of the amine nitrogen on the carbon bearing the chlorine atom, followed by the elimination of hydrogen chloride. libretexts.org

Thiols as Nucleophiles: Similarly, thiols and thiolate anions can act as effective nucleophiles to displace the 2-chloro group, leading to the formation of 2-(alkylthio)- or 2-(arylthio)quinazolines. This type of nucleophilic substitution has been demonstrated in related heterocyclic systems like 2-chlorobenzimidazoles, which react with thiols to form benzimidazoline-2-thiones. rsc.org The reaction with 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol (B7764131) further illustrates the stepwise nucleophilic substitution pathway that can occur at different centers. nih.gov

Oxidation Reactions to Quinazolinone Derivatives

Quinazolinones are considered the oxidized form of quinazolines. mdpi.com The conversion of a 2-chloroquinazoline (B1345744) to its corresponding quinazolinone derivative can occur under oxidative or hydrolytic conditions. Oxidation of the parent quinazoline ring in an acidic medium can yield a 3,4-dihydro-4-oxoquinazoline, which is a quinazolinone. researchgate.netnih.gov In the case of 2-chloroquinazolines, hydrolysis of the chloro group can lead to the formation of a 2-hydroxyquinazoline intermediate. This intermediate exists in tautomeric equilibrium with its more stable 2-quinazolinone form. This transformation effectively converts the chloro-substituted pyrimidine ring into a carbonyl-containing ring, significantly altering the molecule's electronic properties and chemical reactivity.

Reduction Reactions

The dihydrobenzo[h]quinazoline scaffold possesses sites amenable to reduction, particularly the pyrimidine ring. While specific reduction studies on this compound are not prevalent in the literature, the reduction of the general quinazoline ring system is well-established and can be extrapolated.

Catalytic hydrogenation is a common method for the reduction of quinazolines. nih.gov Depending on the catalyst and reaction conditions, this can lead to either 1,2,3,4-tetrahydroquinazolines or further reduced products. For this compound, catalytic hydrogenation over a palladium or platinum catalyst would likely reduce the C7=N8 double bond, yielding the corresponding 7,8-dihydro derivative. The conditions would need to be carefully controlled to avoid dechlorination. Gold-supported catalysts have also shown efficacy in the chemo-selective hydrogenation of quinoline (B57606) compounds, suggesting their potential application for quinazolines. nih.gov

Chemical reduction using hydride reagents is another powerful tool. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones, and in some cases, imines. masterorganicchemistry.comyoutube.comchemguide.co.ukyoutube.com Its application to this compound would likely target the C=N bonds within the pyrimidine ring. The expected product would be a tetrahydrobenzo[h]quinazoline derivative. Lithium aluminum hydride (LiAlH₄), a much stronger reducing agent, would also be expected to reduce the quinazoline system, potentially with less selectivity. youtube.com

The table below summarizes potential reduction reactions and their expected primary products for this compound.

Reagent/CatalystExpected ProductNotes
H₂/Pd or Pt2-Chloro-5,6,7,8-tetrahydrobenzo[h]quinazolinePotential for dechlorination with harsh conditions.
NaBH₄2-Chloro-5,6,7,8-tetrahydrobenzo[h]quinazolineMilder conditions, less likely to affect the chloro group.
LiAlH₄2-Chloro-1,2,3,4,5,6-hexahydrobenzo[h]quinazolineStronger reductant, may lead to over-reduction.

Stereoselective Synthesis Approaches for Dihydrobenzo[h]quinazoline Analogues

The stereoselective synthesis of dihydrobenzo[h]quinazoline analogues, particularly those with chiral centers in the partially saturated rings, is a challenging yet important area of research for the development of new therapeutic agents. While specific methods for the stereoselective synthesis of this compound are not widely reported, general strategies for related heterocyclic systems can provide valuable insights.

One notable approach involves the stereoselective synthesis of fused tetrahydroquinazolines through a one-pot double [3+2] dipolar cycloaddition followed by a [5+1] annulation. beilstein-journals.orgnih.govresearchgate.net This method allows for the creation of complex polycyclic scaffolds bearing a tetrahydroquinazoline (B156257) ring as a single diastereomer. beilstein-journals.orgnih.govresearchgate.net Although this yields a more reduced system than the target dihydrobenzo[h]quinazoline, the principles of controlling stereochemistry through cycloaddition reactions are highly relevant.

Another emerging strategy is the use of transition-metal-catalyzed asymmetric reactions. For instance, iridium-catalyzed asymmetric [4+2] cycloadditions have been successfully employed for the synthesis of a wide range of tetrahydroquinazolines in good yields and with excellent enantioselectivities. organic-chemistry.org This methodology could potentially be adapted for the construction of chiral dihydrobenzo[h]quinazoline cores by carefully selecting the appropriate starting materials. Copper-catalyzed asymmetric formal [4+2]-cycloadditions have also been reported for the synthesis of chiral tetrahydroquinazolines. organic-chemistry.org

The development of stereoselective methods often relies on the use of chiral auxiliaries, catalysts, or starting materials to control the three-dimensional arrangement of atoms in the final product. Given the biological importance of stereoisomerism, the pursuit of such synthetic routes for dihydrobenzo[h]quinazoline analogues remains an active area of investigation.

Molecular Design Strategies and Structure Activity Relationship Sar Studies of 2 Chloro 5,6 Dihydrobenzo H Quinazoline Derivatives

Rational Design Principles for Benzo[h]quinazoline Analogues

The rational design of 2-Chloro-5,6-dihydrobenzo[h]quinazoline analogues is often guided by the goal of developing potent and selective inhibitors for specific biological targets, particularly protein kinases. The quinazoline (B50416) core is recognized as a privileged structure for ATP-competitive kinase inhibition, with several approved drugs for cancer therapy featuring this framework. The design of these inhibitors often involves creating molecules that can effectively occupy the ATP-binding pocket of the target kinase.

A key design principle involves the strategic placement of substituents on the quinazoline ring to engage in specific interactions within the kinase active site. For instance, the nitrogen atoms at positions 1 and 3 of the quinazoline ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP. The 2-chloro group serves as a crucial synthetic handle, allowing for the introduction of various substituents that can extend into different regions of the ATP-binding site, thereby enhancing potency and selectivity.

Furthermore, the 5,6-dihydrobenzo[h] fused ring system provides a rigid and lipophilic scaffold that can be further modified to optimize pharmacokinetic properties and explore additional binding interactions. The partially saturated nature of this ring system also introduces a three-dimensional character to the molecule, which can be advantageous for achieving specific and high-affinity binding to the target protein.

Impact of Substituent Variation on Biological Activity Profile

Systematic variation of substituents at different positions of the this compound scaffold has been a cornerstone of SAR studies to elucidate the structural requirements for potent biological activity. These studies have revealed that modifications at the C-2 and C-4 positions of the quinazoline ring, as well as on the fused 5,6-dihydrobenzo ring, can have a profound impact on the pharmacological profile of the resulting derivatives.

Modifications at the C-2 Position of the Quinazoline Ring

The C-2 position of the this compound scaffold is a primary site for chemical modification, with the chlorine atom serving as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including amino, alkoxy, and aryl groups, leading to diverse biological activities.

Studies have shown that replacing the 2-chloro group with various amino substituents can lead to potent anti-inflammatory and antiplatelet agents. For instance, the synthesis of 2,4-diamino-5,6-dihydrobenzo[h]quinazoline derivatives has resulted in compounds with significant biological effects d-nb.infotandfonline.com. The nature of the amino substituent at the C-2 position is critical for activity, with variations in the size, basicity, and hydrogen bonding capacity of the amine influencing the compound's interaction with its biological target.

Substitutions at the C-4 Position and their Influence on Molecular Interactions

The C-4 position of the quinazoline ring is another critical determinant of biological activity. In many kinase inhibitors, this position is occupied by an anilino group, which projects into a hydrophobic region of the ATP-binding site. The nature of the substituents on this aniline (B41778) ring can significantly modulate the inhibitory potency and selectivity of the compound.

SAR studies on 4-anilinoquinazoline derivatives have demonstrated that small, lipophilic substituents on the aniline ring are often favored for potent kinase inhibition nih.gov. These groups can enhance van der Waals interactions with hydrophobic residues in the enzyme's active site. Moreover, the electronic nature of these substituents can influence the pKa of the anilino nitrogen, which in turn affects the hydrogen bonding interactions with the kinase.

In the context of 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives, the introduction of various amino groups at the C-4 position has been shown to yield compounds with potent anti-inflammatory and antiplatelet activities d-nb.infotandfonline.com. The specific amino substituent can influence the compound's ability to inhibit enzymes such as cyclooxygenases, which are involved in inflammatory pathways.

Role of Modifications on the Fused 5,6-dihydrobenzo Ring

Introduction of substituents on the aromatic part of the dihydrobenzo ring can influence electronic properties and provide additional points of interaction with the target protein. For example, the placement of electron-donating or electron-withdrawing groups can alter the electron density of the entire fused ring system, potentially affecting binding affinity.

Furthermore, modifications to the saturated portion of the dihydrobenzo ring can influence the conformational preferences of the molecule. The stereochemistry of substituents in this region can be critical for achieving a precise fit within a binding pocket. The replacement of the tetralone-derived ring with other cyclic systems, such as indanone, has been shown to impact the anticancer activity of related thiazolo[2,3-b]quinazoline analogs tandfonline.comnih.gov.

Influence of Halogen Substituents on Activity and Reactivity

Halogen substituents, particularly chlorine, play a multifaceted role in the biological activity and chemical reactivity of this compound and its derivatives. The chlorine atom at the C-2 position is not only a key synthetic handle but can also directly contribute to the biological activity of the molecule.

From a reactivity standpoint, the chloro group at C-2 renders this position susceptible to nucleophilic attack, facilitating the synthesis of a wide array of derivatives. This reactivity is crucial for the diversification of the scaffold and the exploration of a broad chemical space in the search for novel bioactive compounds. The presence of other halogen substituents on the anilino or fused benzo rings can also significantly impact the biological activity, often by enhancing binding affinity through hydrophobic or halogen bonding interactions.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved pharmacological properties. These approaches have been applied to the this compound scaffold to generate new classes of compounds with enhanced potency, selectivity, or pharmacokinetic profiles.

Scaffold hopping involves replacing the core quinazoline scaffold with a different heterocyclic system that maintains the essential pharmacophoric features required for biological activity. For example, a focused scaffold hopping approach has been used to transition from a quinoline-based scaffold to a quinazoline core in the development of efflux pump inhibitors d-nb.info. This strategy can lead to the discovery of novel intellectual property and compounds with different physicochemical properties.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties such as metabolic stability or toxicity cambridgemedchemconsulting.comchem-space.comspirochem.com. In the context of this compound derivatives, the chloro group at the C-2 position can be replaced with other bioisosteres to modulate reactivity and biological activity. For instance, replacement of the chloro group with a methylthio or other small alkyl groups can alter the electronic properties and steric bulk at this position, leading to changes in the compound's interaction with its target. Similarly, bioisosteric replacements can be applied to other parts of the molecule, such as replacing a phenyl ring with a bioisosteric heterocycle, to fine-tune the compound's properties.

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is a critical determinant of its biological activity. For this compound and its derivatives, conformational analysis provides essential insights into how these molecules interact with their biological targets, thereby guiding the design of more potent and selective therapeutic agents. The flexibility or rigidity of the molecular scaffold dictates the accessibility of key pharmacophoric features required for optimal ligand-target recognition.

The structure of 5,6-dihydrobenzo[h]quinazoline is not entirely planar due to the saturated dihydropyridine ring fused to the quinazoline system. This partial saturation introduces a degree of conformational flexibility that significantly influences how the molecule presents itself to a target's binding site. The specific conformation adopted by these derivatives can affect their binding affinity and, consequently, their efficacy as inhibitors of enzymes such as Fms-like tyrosine kinase 3 (FLT3), succinate (B1194679) dehydrogenase (SDH), and other protein kinases. nih.govnih.gov

Molecular docking studies are instrumental in elucidating the preferred binding modes and conformations of these derivatives. For instance, in the development of novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors, molecular docking revealed that the mode of action for a highly active compound, 8e , was similar to that of the known inhibitor fluquinoconazole. nih.gov This suggests that the molecule adopts a specific conformation that allows it to fit snugly into the active site of the SDH enzyme.

Similarly, research into FLT3 inhibitors has utilized the 5,6-dihydrobenzo[h]quinazoline scaffold. nih.gov The interaction with the kinase's active site is highly dependent on the molecule's ability to adopt a conformation that allows for key hydrogen bonding and hydrophobic interactions. The orientation of substituents on the quinazoline core, governed by the ring system's conformation, is crucial for achieving potent inhibition.

In contrast, the broader class of quinazoline derivatives, which possess a planar aromatic system, can interact with different biological targets like double-stranded DNA. nih.gov These planar structures can engage in intercalation and groove binding, interactions that are dependent on a flat molecular topology to fit between DNA base pairs. nih.gov The non-planar nature of the 5,6-dihydrobenzo[h]quinazoline core generally precludes this type of interaction, directing its activity towards protein targets with well-defined three-dimensional binding pockets.

The structure-activity relationship (SAR) of these compounds is therefore intrinsically linked to their conformational properties. Modifications to the this compound scaffold can alter its conformational preferences, leading to significant changes in biological activity. The data below illustrates how different derivatives exhibit varying inhibitory activities, which can be attributed to their unique conformational and electronic properties enabling differential recognition by the target enzyme.

Table 1: Inhibitory Activity of 5,6-dihydrobenzo[h]quinazoline Derivatives against Succinate Dehydrogenase (SDH) This table showcases the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of select compounds against the SDH enzyme and the fungus Rhizoctonia solani, respectively.

CompoundTargetIC50 (µg/mL)EC50 (µg/mL)Source
8e SDH0.2180.185 nih.gov
8q SDH0.3040.298 nih.gov
8r SDH0.3820.323 nih.gov
Fluquinoconazole SDH0.5310.478 nih.gov

The superior performance of compounds 8e , 8q , and 8r compared to the reference drug fluquinoconazole highlights how subtle structural modifications can lead to a more favorable conformation for binding to the SDH active site. nih.gov This underscores the importance of considering the three-dimensional structure and conformational dynamics in the design of potent enzyme inhibitors based on the this compound scaffold.

Mechanistic Insights into the Biological Activities of 2 Chloro 5,6 Dihydrobenzo H Quinazoline Derivatives

Anticancer and Antiproliferative Mechanisms

The anticancer properties of 2-Chloro-5,6-dihydrobenzo[h]quinazoline derivatives are multifaceted, primarily revolving around their ability to inhibit critical enzymes and signaling proteins that drive malignant growth. These mechanisms include the targeted inhibition of protein kinases, interference with essential metabolic enzymes, and the induction of programmed cell death (apoptosis) and cell cycle arrest.

A primary mechanism of action for quinazoline (B50416) derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Derivatives of the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold have been specifically studied as potent kinase inhibitors.

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Structure-based design has led to the development of 5,6-dihydrobenzo[h]quinazoline derivatives that show potent inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutant, which is a key driver in AML.

EGFR and VEGFR-2 Inhibition: Certain 2-chloro-4-anilino-quinazoline derivatives have been identified as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor-2 (VEGFR-2). dntb.gov.uaekb.eg This dual inhibition is significant as EGFR is involved in cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. The ability to target both pathways simultaneously represents a powerful strategy to halt tumor progression.

RET Inhibition: The Rearranged during Transfection (RET) receptor tyrosine kinase is another important target. Deregulation of RET is implicated in various cancers, including thyroid and lung cancer. nih.gov Quinazoline-based compounds have been successfully designed to act as potent inhibitors of RET kinase. nih.govnih.gov

PI3K Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival and growth. Substituted 4-morpholine-quinazoline derivatives have been shown to be potent inhibitors of PI3K, thereby blocking the downstream signaling of Akt and mTOR.

Table 1: Kinase Inhibition Profile of Quinazoline Derivatives

Kinase TargetScaffold/Derivative ClassTherapeutic Implication
FLT3 5,6-dihydrobenzo[h]quinazolinesAcute Myeloid Leukemia (AML)
EGFR 2-chloro-4-anilino-quinazolinesNon-Small Cell Lung Cancer, etc.
VEGFR-2 2-chloro-4-anilino-quinazolines, Benzo[g]quinazolinesInhibition of Tumor Angiogenesis
RET Anilinoquinazolines, Quinazoline-1,3,5-triazinesMedullary Thyroid Cancer, Lung Cancer
PI3K 4-morpholine-quinazolinesBroad-spectrum Anticancer

The efficacy of these inhibitors is determined by their precise interactions within the kinase domain of the target protein. Molecular docking studies have revealed that benzo[g]quinazoline (B13665071) derivatives, close structural isomers of the benzo[h] series, establish critical hydrogen bonds with key amino acid residues in the ATP-binding site of VEGFR-2. mdpi.com Specifically, interactions have been identified with the side chains of Cysteine 919 (Cys919) and Aspartate 1046 (Asp1046). mdpi.com Furthermore, certain quinazolinone derivatives are noted to interact with Cys1045 in the linker area of the VEGFR-2 active site, contributing to their inhibitory activity. nih.gov These interactions anchor the inhibitor molecule within the active site, preventing the binding of ATP and subsequent kinase activation.

The vast majority of quinazoline-based kinase inhibitors, including derivatives of this compound, function as ATP-competitive inhibitors . mdpi.com They are designed to mimic the adenine (B156593) portion of ATP and bind to the ATP-binding pocket in the kinase domain. mdpi.comnih.gov The quinazoline ring system typically forms one or more hydrogen bonds with residues in the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. nih.gov This reversible binding physically obstructs ATP from accessing its binding site, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling. mdpi.com

While less common, non-ATP-competitive (or allosteric) inhibitors represent an alternative mechanism. For instance, some benzo[g]quinazoline compounds have been identified as type-II inhibitors that bind to an allosteric site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase. mdpi.com

Beyond kinase inhibition, quinazoline derivatives interfere with other enzymatic processes vital for cancer cell survival.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Both TS and DHFR are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA. nih.gov Inhibition of these enzymes leads to a depletion of thymidine, resulting in "thymineless death" for rapidly dividing cancer cells. Quinazoline analogues have been developed as potent dual inhibitors of both TS and DHFR. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is an enzyme involved in DNA repair. In some contexts, the induction of apoptosis by quinazoline derivatives involves the cleavage of PARP, a hallmark of programmed cell death. This prevents cancer cells from repairing DNA damage, pushing them towards apoptosis.

By inhibiting key kinases and enzymes, this compound derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. Studies on different quinazoline derivatives show they can induce cell cycle arrest at the G0/G1, G1/S, or G2/M phases. eurekaselect.com For example, inhibition of VEGFR-2 by certain quinazolinones leads to G1/S phase arrest. nih.gov

Furthermore, these compounds are potent inducers of apoptosis. The apoptotic mechanism is often triggered through the intrinsic pathway, characterized by changes in the expression levels of key regulatory proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax/Bcl-2 ratio in favor of cell death. This shift leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, involving initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to the dismantling of the cell.

Table 2: Modulation of Apoptotic Pathway Proteins by Quinazoline Derivatives

ProteinFunctionEffect of Quinazoline Derivatives
Bcl-2 Anti-apoptoticExpression is downregulated
Bax Pro-apoptoticExpression is upregulated
Cytochrome c Apoptotic signalingReleased from mitochondria
Caspase-9 Initiator caspaseActivated
Caspase-3 Executioner caspaseActivated
PARP DNA repairCleaved and inactivated

The inhibition of cancer cell growth by this compound derivatives is a direct consequence of the aforementioned molecular mechanisms. The antiproliferative effect is not merely cytotoxic but is rooted in specific molecular interventions. For instance, in cancer cells reliant on FLT3 signaling, the inhibition of this kinase by 5,6-dihydrobenzo[h]quinazoline derivatives directly shuts down the proliferation and survival signals, leading to growth arrest.

Similarly, in tumors where growth is driven by EGFR or angiogenesis is dependent on VEGFR-2, the dual inhibitory action of 2-chloro-quinazoline derivatives starves the cells of essential growth signals and their blood supply. The molecular mechanism of growth inhibition also involves the induction of cell cycle arrest, which prevents the cells from completing the division process. By blocking the cell cycle, the derivatives prevent the expansion of the cancer cell population. Finally, the active induction of apoptosis ensures that the arrested or damaged cancer cells are eliminated, leading to a reduction in tumor mass. This multi-pronged attack on the core machinery of cell proliferation and survival underscores the potent anticancer activity of this class of compounds.

Kinase Inhibition Profiles (e.g., EGFR, FLT3, PI3K, RET, VEGFR-2)

Anti-inflammatory and Analgesic Mechanisms

Derivatives of the quinazoline scaffold have been extensively studied for their ability to combat inflammation and pain. encyclopedia.pubresearchgate.net The insertion of amino substituents at positions 2 and 4 of the 5,6-dihydrobenzo[h]quinazoline framework has yielded compounds with potent anti-inflammatory activity, in some cases comparable to the standard drug indomethacin. nih.gov The mechanisms behind these properties are multifaceted, involving the inhibition of key enzymes and the modulation of inflammatory signaling pathways.

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs). The discovery of two isoforms, COX-1 and COX-2, has been pivotal in understanding inflammatory processes. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. nih.gov

Research into quinazolinone derivatives has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Certain 2,3,6-trisubstituted quinazolinones have been identified as potent COX-2 inhibitors. nih.gov For instance, studies on new 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines have evaluated their effects on prostaglandin-endoperoxide synthases (the formal name for COX enzymes), indicating this pathway as a key target for their anti-inflammatory action. nih.gov The development of selective COX-2 inhibitors within the quinazoline class remains a significant area of interest for creating safer anti-inflammatory agents. nih.gov

Table 1: COX Inhibition by Quinazoline Derivatives

Compound Class Target Enzyme Significance Reference
2,3,6-trisubstituted quinazolinones COX-2 Potent and selective inhibition, aiming to reduce side effects. nih.gov
2,4-diamino-5,6-dihydrobenzo[h]quinazolines Prostaglandin-Endoperoxide Synthases (COX) Mechanism for anti-inflammatory and antiplatelet effects. nih.gov

Beyond COX inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating the production and signaling of key inflammatory mediators. Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. nih.gov

Certain quinazoline derivatives have demonstrated the ability to inhibit the secretion of TNF-α. For example, 6-arylbenzimidazo[1,2-c]quinazoline derivatives were found to be potent inhibitors of lipopolysaccharide (LPS)-induced TNF-α secretion in human promyelocytic cells. nih.gov Similarly, other novel compounds have been shown to suppress the overexpression of TNF-α and another cytokine, Interleukin-6 (IL-6), both in vitro in RAW264.7 cells and in vivo. nih.gov This direct modulation of cytokine levels represents a crucial aspect of their anti-inflammatory mechanism.

The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, regulating the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov Inhibition of this pathway is a key strategy for controlling inflammation. It has been established that the activation of NF-κB can induce the expression of these pro-inflammatory cytokines, contributing to various inflammatory diseases. nih.gov

Studies have revealed that certain quinazoline-related molecules can effectively inhibit the NF-κB signaling pathway. For instance, a novel small molecule inhibitor was found to block the activation of NF-κB by preventing the phosphorylation of its p65 subunit and the degradation of its inhibitor, IκB. nih.gov This inhibition, in turn, suppresses the expression of NF-κB's target genes, TNF-α and IL-6. nih.gov Furthermore, research on chloroquine, a related quinoline (B57606) compound, has shown that NF-κB activation is essential for the expression of anti-apoptotic molecules, and inhibiting this pathway can sensitize cells to apoptosis. nih.gov This suggests that targeting the NF-κB pathway is a vital component of the anti-inflammatory mechanism of these compounds.

Table 2: Modulation of Inflammatory Pathways

Compound Class Pathway/Mediator Effect Reference
6-arylbenzimidazo[1,2-c]quinazolines TNF-α Inhibition of LPS-induced secretion. nih.gov
Novel anti-inflammatory compounds TNF-α, IL-6 Suppression of overexpression. nih.gov
Novel anti-inflammatory compounds NF-κB Pathway Inhibition of p65 phosphorylation and nuclear translocation. nih.gov

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic, Antimalarial, Antitubercular, Antibiofilm)

The quinazoline core structure is a versatile scaffold for the development of agents against a wide spectrum of pathogens, including bacteria, fungi, and parasites. nih.govresearchgate.netnih.gov Derivatives of this compound have been specifically investigated for their antimicrobial potential. nih.govnih.gov

The antimicrobial action of quinazoline derivatives often involves multiple mechanisms. These compounds are known to interfere with essential cellular processes in pathogens. One general mode of action is the interaction with and disruption of the microbial cell wall and DNA structures. nih.gov

A more specific mechanism identified for novel 5,6-dihydrobenzo[h]quinazoline derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, making its inhibition detrimental to fungal respiration and survival. Studies have shown that certain derivatives exhibit potent antifungal activity against plant pathogenic fungi, such as Rhizoctonia solani, with efficacy exceeding that of the commercial fungicide fluquinconazole. nih.gov The inhibitory activity against SDH was confirmed, and molecular docking studies further elucidated this mode of action. nih.gov Scanning and transmission electron microscopy have revealed that effective compounds can cause significant morphological damage to fungal cells. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several quinazoline derivatives have shown promising activity against these parasites. nih.govnih.gov Specifically, 4-(substituted-benzylidine)-2-substituted-5,6-dihydrobenzo[h]quinazoline derivatives have demonstrated in vitro antileishmanial activity against Leishmania donovani. nih.gov

The precise mechanisms of antileishmanial action can vary. For one series of quinazoline-2,4,6-triamine derivatives, electrochemical studies suggested that the mechanism of action likely involves redox reactions, highlighting the importance of the compound's ability to participate in electron transfer processes within the parasite. nih.gov In related quinoline compounds like chloroquine, a different mechanism has been proposed for their effect on Leishmania mexicana. These compounds were shown to induce the collapse of the parasite's mitochondrial electrochemical membrane potential, disrupting its energy metabolism. nih.gov This dual potential for redox cycling and mitochondrial disruption underscores the diverse strategies by which quinazoline-based scaffolds can combat parasitic infections.

Table 3: Antimicrobial Mechanisms of Action

Activity Compound Class Proposed Mechanism Pathogen Example Reference
Antifungal Novel 5,6-dihydrobenzo[h]quinazoline derivatives Inhibition of Succinate Dehydrogenase (SDH) Rhizoctonia solani nih.gov
General Antimicrobial Quinazolinone derivatives Interaction with cell wall and DNA structures Gram-positive bacteria, Fungi nih.gov
Antileishmanial Quinazoline-2,4,6-triamine derivatives Redox reactions Leishmania mexicana nih.gov
Antileishmanial 4-(substituted-benzylidine)-5,6-dihydrobenzo[h]quinazolines Not specified, but demonstrated activity Leishmania donovani nih.gov

Other Investigated Biological Mechanisms

Beyond their well-documented effects on various kinases, derivatives of this compound have been explored for a range of other biological activities. These investigations have revealed potential mechanisms of action that extend to pain modulation and interactions with other important enzyme and receptor systems.

Antinociceptive Activities

Research into the pharmacological effects of 5,6-dihydrobenzo[h]quinazoline derivatives has identified their potential as analgesic agents. A study focused on a series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines demonstrated significant antinociceptive properties in animal models. nih.gov

Five new quinazolines were synthesized and evaluated for their analgesic effects. nih.gov The core structure, 2,2,2-trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone, underwent cyclocondensation with various amidine salts to yield the target compounds. nih.gov Notably, four of the synthesized 5,6-dihydrobenzo[h]quinazolines showed a significant reduction in spontaneous nociception in a capsaicin-induced pain test. nih.gov

One particular derivative, compound 3c (where the R group is Phenyl), exhibited a pronounced anti-hyperalgesic action in a model of arthritic pain. This effect was observed without inducing alterations in motor coordination, suggesting a specific analgesic mechanism. The activity of compound 3c indicates that the 5,6-dihydrobenzo[h]quinazoline scaffold is a promising prototype for the development of new drugs to treat pathological pain, such as that associated with arthritis. nih.gov

Table 1: Antinociceptive Activity of 2-Substituted 4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline Derivatives

Compound R-Group Antinociceptive Effect (Capsaicin Test) Anti-hyperalgesic Effect (Arthritis Model)
3c Phenyl Significant Yes
3d NH2 Significant Not specified
3e SMe Significant Not specified
4 Pyrrol-1-yl Significant Not specified

Data sourced from a study on the synthesis and antinociceptive activity of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines. nih.gov

Enzyme and Receptor Interactions beyond Kinases (e.g., Ghrelin receptor, DYRK1A, GSK3α/β, Topoisomerase)

While direct studies on this compound's interaction with the ghrelin receptor are not extensively documented, the broader quinazoline and related heterocyclic scaffolds have been investigated for their interactions with several other key enzymes and receptors.

Ghrelin Receptor: Research into non-peptide agonists for the ghrelin receptor (GHS-R1a) has identified quinolone-based compounds as potential modulators. nih.govnih.gov These compounds have shown promise in activating the receptor and increasing intracellular calcium influx, suggesting a potential therapeutic application in conditions like cachexia. nih.gov It is important to note that quinolones are structurally distinct from quinazolines.

DYRK1A and GSK3α/β: The quinazoline scaffold is a known inhibitor of several kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 alpha/beta (GSK3α/β). These enzymes are implicated in various cellular processes and diseases, including neurodegenerative disorders. nih.govresearchgate.netnih.gov For instance, certain pyrido[3,4-g]quinazoline derivatives have been identified as potent and selective inhibitors of CLK1 and DYRK1A. nih.gov Similarly, thiazolo[5,4-f]quinazolines have been synthesized and shown to be highly potent DYRK1A/1B inhibitors. researchgate.netmdpi.com Furthermore, some 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as MAO-B inhibitors with the potential to also target GSK3β. nih.gov

Topoisomerase: The inhibition of topoisomerases, enzymes crucial for DNA replication and repair, is a key mechanism for many anticancer drugs. While direct studies on this compound are limited, structurally related benzo[h]quinolines have been synthesized and shown to act as topoisomerase I inhibitors. psu.edursc.org Additionally, other quinazoline derivatives, such as certain nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolines and tetrahydroquinazoline (B156257) derivatives, have been investigated as inhibitors of topoisomerase II. nih.govnih.gov These findings suggest that the broader benzo[h]quinazoline scaffold may have the potential to interact with topoisomerases.

Table 2: Investigated Biological Targets for Quinazoline and Related Scaffolds

Target Scaffold Specific Derivatives Investigated For
Ghrelin Receptor Quinolone Various quinolone compounds Agonist activity nih.govnih.gov
DYRK1A Pyrido[3,4-g]quinazoline Aminoalkylamino substituted derivatives Kinase inhibition nih.gov
DYRK1A Thiazolo[5,4-f]quinazoline EHT 5372, EHT 6840, etc. Kinase inhibition researchgate.netmdpi.com
GSK3β 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Compounds 4, 5, 13, 14 Kinase inhibition nih.gov
Topoisomerase I Benzo[h]quinoline (B1196314) Various benzo[h]quinoline derivatives Enzyme inhibition psu.edursc.org
Topoisomerase II nih.govnih.govmdpi.comTriazolo[4,3-c]quinazoline Compound 16 Enzyme inhibition nih.gov
Topoisomerase IIα Tetrahydroquinazoline ARN21934 Enzyme inhibition nih.gov

Computational and Cheminformatic Approaches in the Study of 2 Chloro 5,6 Dihydrobenzo H Quinazoline

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 2-Chloro-5,6-dihydrobenzo[h]quinazoline and its derivatives interact with protein targets.

Studies on quinazoline (B50416) derivatives reveal that specific amino acid residues within a protein's binding site are crucial for interaction. For instance, in docking studies of quinazolinone derivatives with the PARP10 active site, the aromatic part of a substituted phenyl group has been shown to form pi-sigma and pi-pi T-shaped interactions with residues like Ala911 and Tyr919. nih.gov Furthermore, the quinazolinone core itself can engage in pi-alkyl interactions with residues such as Tyr919, while other parts of the molecule may form pi-pi stacked interactions with His887 and pi-alkyl interactions with Ala921. nih.gov The incorporation of a chloro group on the quinazoline core is thought to enhance stacking and hydrophobic interactions within the enzyme's binding site. nih.gov In studies involving derivatives of the 5,6-dihydrobenzo[h]quinazoline (B11911934) core as succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking revealed that the mode of action for potent compounds was similar to that of the known inhibitor, fluquinconazole. nih.gov

Molecular docking simulations are used to predict both the binding affinity, often expressed as a docking score or binding energy, and the binding pose of a ligand in a protein's active site. For a series of 6-bromo-quinazoline-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR), calculated binding energies ranged from -5.3 to -6.7 kcal/mol. nih.gov Similarly, docking studies of quinazoline analogues against the 6X3X protein showed that compounds with electron-withdrawing groups, such as nitro or bromo groups, achieved good docking scores. researchgate.net In the context of 5,6-dihydrobenzo[h]quinazoline derivatives targeting SDH, compounds with high inhibitory activity also demonstrated strong performance in docking simulations. nih.gov These predictions are crucial for prioritizing compounds for synthesis and biological testing.

Table 1: Predicted Binding Affinities of Quinazoline Derivatives against Various Protein Targets

Compound SeriesProtein TargetPredicted Binding Energy (kcal/mol)Reference
6-Bromo-quinazoline-4(3H)-one derivativesEGFR-5.3 to -6.7 nih.gov
6-Bromo-quinazoline-4(3H)-one derivative (8a)Mutated EGFR (3w2q)-6.8 nih.gov
Quinazoline analogues with electron-withdrawing groups6X3XGood docking scores reported researchgate.net

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound.

DFT calculations provide valuable information about a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy represents a molecule's ability to accept an electron. researchgate.net For quinazoline derivatives, the LUMO energies are typically characteristic of the quinazoline unit itself. beilstein-journals.org The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net Theoretical calculations on various quinazoline derivatives using the B3LYP/6-311++G(d,p) level of theory have been performed to determine these electronic properties. researchgate.net For instance, a study on a quinazolinone derivative reported a LUMO energy of -1.242 eV. researchgate.net These calculations help in understanding the molecule's charge transfer properties and predicting its reactivity in chemical and biological systems. researchgate.net

Table 2: Calculated Electronic Properties of a Quinazolinone Derivative using DFT

ParameterValue (eV)Reference
LUMO Energy-1.242 researchgate.net
HOMO Energy-6.120 researchgate.net
Energy Gap (ΔE)4.878 researchgate.net
Ionization Potential (IP)6.120 researchgate.net
Electron Affinity (EA)1.242 researchgate.net

The study of conformational landscapes involves identifying the different spatial arrangements of a molecule and their relative energies. Tautomers are structural isomers that readily interconvert. For the this compound scaffold, the dihydro nature of the benzo ring introduces a degree of flexibility not present in fully aromatic systems. Quantum chemical calculations can be used to model the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. Similarly, these methods can predict the relative stability of different tautomeric forms, which is crucial as different tautomers can exhibit distinct biological activities and interaction profiles with protein targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are cheminformatic techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models, which can be 2D or 3D, are developed to predict the activity of new compounds. nih.gov For quinazoline derivatives, QSAR studies have successfully created reliable models to predict their potential as drugs for conditions like osteosarcoma. nih.gov These models use molecular descriptors and contour maps to guide the design of novel derivatives with enhanced activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. An e-pharmacophore approach was used to filter and identify pyrazolo[1,5-c]quinazolines as potential Topoisomerase I inhibitors. nih.gov This method is valuable for designing new molecules, like derivatives of this compound, that fit a specific pharmacophore model and are therefore more likely to be active against a particular biological target. Research on 4-(substituted-benzylidine)-2-substituted-5,6-dihydrobenzo[h]quinazolines has identified promising antileishmanial activity, suggesting that this core scaffold is a viable starting point for pharmacophore-based drug design. nih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of newly designed analogs and for understanding the key structural features that influence potency.

For quinazoline derivatives, various 2D and 3D-QSAR models have been developed to predict their activity against different biological targets. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. nih.gov

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned based on a common scaffold. For the this compound series, the dihydrobenzo[h]quinazoline core would serve as the template for alignment. The CoMFA method calculates the steric and electrostatic fields around each molecule, while CoMSIA provides additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov These calculated fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model.

The robustness and predictive power of the resulting QSAR model are evaluated using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) from a leave-one-out (LOO) cross-validation procedure demonstrates the model's internal predictive ability. nih.gov For instance, a CoMFA model for a series of quinazoline antifolates yielded a q² of 0.573 and an R² of 0.935, indicating a stable and predictive model. nih.gov Similarly, a 3D-QSAR model for quinazoline-4(3H)-one analogs as EGFR inhibitors showed a CoMFA model with an R² of 0.872 and a q² of 0.597. nih.gov

The graphical output of these models, in the form of contour maps, provides a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity.

Identification of Structural Features Critical for Potency

The insights gained from QSAR models, along with traditional structure-activity relationship (SAR) studies, are crucial for identifying the structural features of this compound and its analogs that are critical for their biological potency.

For the broader class of 5,6-dihydrobenzo[h]quinazoline derivatives, studies have shown that substitutions at various positions on the quinazoline ring system significantly impact their biological activities. For example, the insertion of amino substituents at the C2 and C4 positions of the 5,6-dihydrobenzo[h]quinazoline scaffold has been shown to result in compounds with potent antiplatelet and anti-inflammatory activities. nih.gov

SAR studies on related quinazoline derivatives have demonstrated the importance of specific substitutions for various biological activities. For instance, in a series of quinazoline antifolates, the nature of the substituent at the C6 position was found to be critical for thymidylate synthase inhibition. nih.gov Similarly, for quinazoline-based EGFR inhibitors, the substituents at the C4 and C6 positions were identified as key determinants of selectivity.

The contour maps generated from CoMFA and CoMSIA studies provide a more detailed, three-dimensional understanding of these structural requirements. For example, a green contour map in a CoMFA analysis would indicate regions where bulky substituents are favored for increased activity, while a yellow contour map would suggest that bulky groups in that region are detrimental. Similarly, blue and red contour maps highlight areas where electropositive and electronegative groups, respectively, are preferred.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

While molecular docking provides a static snapshot of the binding of a ligand to its target protein, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. clockss.org This computational technique simulates the movements and interactions of atoms and molecules, providing valuable insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the key interactions that are maintained throughout the simulation.

For this compound and its analogs, MD simulations can be employed to study their binding to a specific protein target. The simulation starts with the docked pose of the compound in the active site of the protein. The system is then solvated in a box of water molecules, and ions are added to neutralize the system. The simulation then proceeds by solving Newton's equations of motion for all atoms in the system over a specified period, typically in the nanosecond to microsecond range. clockss.org

Analysis of the MD trajectory can reveal important information about the binding event. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation within the active site. clockss.org The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.

Furthermore, MD simulations can provide a detailed picture of the intermolecular interactions between the ligand and the protein. Hydrogen bonds, hydrophobic interactions, and salt bridges can be monitored throughout the simulation to identify the key residues that are responsible for anchoring the ligand in the active site. For example, in a study of quinazolinone derivatives, MD simulations revealed that the ligand's position could shift to form more stable interactions, such as new hydrogen bonds with key amino acid residues like ASP 248 and TYR 49. clockss.org This dynamic understanding of the binding process is invaluable for the rational design of more potent and selective inhibitors.

In Silico ADMET Predictions (excluding specific clinical data)

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. mdpi.com Performing these studies experimentally can be time-consuming and resource-intensive. In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate these properties and flag any potential liabilities before a compound is synthesized. nih.gov

A variety of computational models and software are available to predict a wide range of ADMET parameters for compounds like this compound. These predictions are based on the compound's chemical structure and are derived from large datasets of experimentally determined ADMET properties.

Table 1: Commonly Predicted In Silico ADMET Properties

ADMET Property Description Predicted Parameters
Absorption The process by which a drug enters the bloodstream.Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor status.
Distribution The reversible transfer of a drug from one location to another within the body.Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
Metabolism The chemical modification of a drug by enzymes, primarily in the liver.Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), CYP substrate status.
Excretion The removal of a drug and its metabolites from the body.Renal organic cation transporter (OCT2) inhibition.
Toxicity The potential of a drug to cause adverse effects.Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition), skin sensitization. nih.gov

For this compound, these predictive tools can provide valuable information. For example, predictions of its lipophilicity (logP) and aqueous solubility can give an indication of its likely oral bioavailability. Predictions of its potential to inhibit key metabolic enzymes like the cytochrome P450 family are crucial for assessing the risk of drug-drug interactions. nih.gov Toxicity predictions, such as for mutagenicity and carcinogenicity, are essential for early safety assessment. mdpi.com

It is important to note that these in silico predictions are not a substitute for experimental validation. However, they play a critical role in the drug discovery process by allowing for the early deselection of compounds with unfavorable ADMET profiles and the prioritization of candidates with a higher probability of success in later stages of development.

Future Research Directions and Emerging Therapeutic Potential of 2 Chloro 5,6 Dihydrobenzo H Quinazoline

Exploration of Novel Synthetic Methodologies for Enhanced Yield and Sustainability

The synthesis of quinazoline (B50416) derivatives has traditionally been achieved through methods like the Niementowski cyclization of anthranilic acids with carbonyl compounds. researchgate.net However, modern research focuses on developing more efficient, high-yield, and sustainable synthetic routes. Recent advancements include the use of microwave irradiation, which can accelerate reactions, and the implementation of transition metal-catalyzed processes that expand the diversity of possible molecular structures. nih.govresearchgate.net

A key intermediate, 2-chloro-5,6-dihydrobenzo[h]quinazoline, serves as a versatile precursor for a wide range of derivatives. For instance, a series of novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives incorporating an azole moiety were successfully synthesized, demonstrating the scaffold's adaptability. nih.gov Another study detailed the synthesis of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines, highlighting a pathway to introduce varied functional groups onto the core structure. nih.gov The synthesis of related quinazolinone–pyrimidine (B1678525) hybrids often involves a multi-step process starting from anthranilic acid, proceeding through a benzoxazine-4-one intermediate, and culminating in the desired hybrid molecule in good yields. nih.gov These innovative strategies are crucial for producing a diverse library of compounds for biological screening while minimizing environmental impact.

Table 1: Overview of Synthetic Approaches for Quinazoline Derivatives

MethodDescriptionKey FeaturesReference
Niementowski Synthesis Cyclization of anthranilic acid with carbonyl compounds.A foundational, classic method for forming the quinazoline ring. researchgate.net
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction between aromatic aldehydes and amino-triazoles/imidazoles.Faster reaction times, often leading to higher yields. nih.gov
Multi-step Synthesis from Anthranilic Acid Involves reacting anthranilic acid derivatives with reagents like chloroacetyl chloride to form intermediates, which are then cyclized.Allows for the construction of complex, multi-functionalized quinazolines. nih.gov
Synthesis from Precursor Starting with a functionalized quinazoline, such as a chloro-derivative, to add further substitutions.A modular approach enabling the creation of a diverse library of compounds from a common intermediate. nih.govnih.gov

Development of Highly Selective Kinase Inhibitors based on the Scaffold

The quinazoline scaffold is a cornerstone in the development of protein kinase inhibitors, a major class of anticancer drugs. mdpi.com Many quinazoline-based compounds function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and blocking the signaling cascade that leads to tumor growth. mdpi.com The this compound core provides a rigid and adaptable framework for designing inhibitors that can target specific kinases with high affinity and selectivity.

Derivatives of the broader quinazoline family have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov For example, certain anilinoquinazoline (B1252766) derivatives have been identified as low nanomolar inhibitors of EGFR and VEGFR-2. nih.gov The strategic placement of substituents on the quinazoline ring is critical for achieving selectivity. The anilino group, for instance, often projects into a hydrophobic pocket within the kinase's ATP-binding site, enhancing binding affinity. mdpi.com Furthermore, recent research on 5,6-dihydrobenzo[h]quinazoline derivatives has identified potent inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme involved in cellular respiration, indicating the scaffold's potential beyond kinase inhibition. nih.gov

Table 2: Kinase Inhibition Profile of Selected Quinazoline-Based Compounds

Compound TypeTarget Kinase(s)Activity/PotencyReference
Anilinoquinazolines (Compounds 1, 2) EGFR, VEGFR-2, PDGFR-βLow nanomolar inhibition. nih.gov
Dioxygenated Anilinoquinazolines Receptor and Non-receptor Tyrosine KinasesPotent antiproliferative activity on a wide panel of human tumor cell lines. nih.gov
Quinazoline-1,2,3-triazole Hybrids (8c, 8h) MET, PDGFRAIC50 values as low as 6.1 µM against MET-positive tumor cells. researchgate.net
5,6-dihydrobenzo[h]quinazoline-azole hybrids (8e, 8q, 8r) Succinate Dehydrogenase (SDH)IC50 values of 0.218, 0.304, and 0.382 µg/mL, respectively. nih.gov

Investigation of Multi-Targeted Approaches for Complex Diseases

The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has driven the development of multi-targeted inhibitors. nih.gov A single drug that can modulate several key targets simultaneously offers potential advantages over combination therapies, including improved efficacy and a lower likelihood of developing drug resistance. nih.gov The quinazoline scaffold is exceptionally well-suited for this approach.

Researchers have successfully designed quinazoline derivatives that act as dual or multi-RTK inhibitors. nih.gov For instance, compounds have been developed that concurrently inhibit EGFR, VEGFR-2, and PDGFR-β, thereby targeting both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply the tumor. nih.gov Some quinazoline derivatives have even been shown to possess dual functionality, acting as both microtubule-targeting cytotoxic agents and antiangiogenic RTK inhibitors. nih.gov Another study identified quinazoline-1,2,3-triazole hybrids that target both MET and PDGFRA kinases, both of which are major oncogenic drivers. researchgate.net This multi-targeted strategy demonstrates the therapeutic potential of the 5,6-dihydrobenzo[h]quinazoline scaffold to create powerful agents for treating complex multifactorial diseases.

Advanced Computational Methodologies for Rational Drug Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new drug candidates. For the this compound scaffold, these methods are invaluable for predicting binding affinities, understanding mechanisms of action, and guiding synthetic efforts.

Molecular docking is a widely used technique to simulate the interaction between a ligand and its target protein. Studies on 5,6-dihydrobenzo[h]quinazoline derivatives have used docking to elucidate their binding mode within the active site of succinate dehydrogenase, revealing interactions similar to known inhibitors. nih.gov Similarly, docking studies of quinazoline-based kinase inhibitors have provided detailed insights into their binding at the ATP site of kinases like EGFR and tubulin, explaining why certain structural features lead to higher potency. nih.govnih.gov For example, modeling suggested that a fused dioxygenated ring at the 6,7-positions of the quinazoline core helps to correctly position the molecule for optimal interaction with the target protein. nih.gov Combinatorial pharmacophore approaches are also used to design novel hybrid molecules with synergistic effects, such as combining the quinazoline and pyrimidine rings to create potent EGFR inhibitors. nih.gov

Development of Novel Derivatization Strategies for Improved Pharmacological Profiles

Derivatization, the process of structurally modifying a core scaffold, is essential for optimizing the pharmacological properties of a lead compound. The this compound scaffold offers multiple positions for chemical modification, allowing for fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies have provided critical insights into how different substituents affect efficacy. For example, the insertion of amino groups at the 2 and 4 positions of the 5,6-dihydrobenzo[h]quinazoline scaffold resulted in compounds with potent anti-inflammatory and antiplatelet activity. nih.gov In another extensive study, 36 novel azole-containing derivatives of the scaffold were synthesized and tested, leading to the identification of compounds with antifungal activity significantly better than the commercial fungicide fluquinconazole. nih.gov SAR analysis of cytotoxic quinazoline derivatives has shown that attaching electron-withdrawing groups, such as nitro or chloro, can lead to better activity compared to unsubstituted or electron-donating groups. researchgate.net These derivatization strategies are fundamental to transforming a promising chemical scaffold into a viable drug candidate.

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-Chloro-5,6-dihydrobenzo[h]quinazoline derivatives?

Answer:
Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional heating. For example, Hasan et al. (2018) synthesized a structurally analogous quinazoline derivative (6-heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline) via microwave irradiation, achieving faster cyclization and higher purity . Key parameters include:

  • Reaction time reduction : 15–30 minutes (microwave) vs. 6–8 hours (conventional).
  • Characterization : Use FTIR, ¹H/¹³C NMR, and X-ray crystallography to confirm cyclization (e.g., C-7 peak at 65.5 ppm in ¹³C NMR) .
  • Solvent selection : Ionic liquids (e.g., in Li et al., 2020) improve yield and reduce side reactions for similar quinazolines .

Basic: How can structural elucidation of this compound derivatives be validated experimentally?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography : Resolves crystal packing (e.g., monoclinic P21/n space group) and hydrogen bonding (N1–H1A…N3 interactions) .
  • NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 6.8–8.2 ppm), while ¹³C NMR confirms cyclization via quaternary carbon shifts .
  • Mass spectrometry : High-resolution DIMS or LC-MS validates molecular weight (e.g., m/z 350.1095 for related compounds) .

Advanced: How do substituents at the 2- and 4-positions influence the bioactivity of this compound derivatives?

Answer:
Substituents modulate receptor binding and pharmacokinetics:

  • Antiplatelet/anti-inflammatory activity : 2,4-Diamino substitutions enhance activity by interacting with cyclooxygenase (COX) or platelet receptors .
  • Antimicrobial activity : Electron-withdrawing groups (e.g., Cl at position 2) improve membrane penetration, as seen in Gram-positive bacterial assays (MIC 8–32 µg/mL) .
  • Contradictions : Brullo et al. (2011) reported reduced anti-inflammatory activity in derivatives with bulky 4-substituents, highlighting steric hindrance effects .

Advanced: How can chromatographic separation challenges for this compound analogs be addressed?

Answer:
RP-HPLC optimization is critical:

  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) resolves structurally similar compounds (e.g., clomipramine analogs) with baseline separation .
  • Internal standards : Use clomipramine (pKa 9.2) for normalization; its UV absorbance at 240 nm minimizes interference from analytes .
  • Detection : Adjust wavelength (e.g., 210 nm vs. 240 nm) to balance sensitivity and specificity for low-abundance derivatives .

Advanced: What strategies resolve contradictions in reported antioxidant activities of quinazoline derivatives?

Answer:
Discrepancies often arise from assay conditions:

  • DPPH vs. ABTS assays : DPPH· scavenging is more sensitive to steric effects (e.g., IC50 25 µM for 6-heptyl derivatives), while ABTS·+ favors electron-rich substituents .
  • Statistical validation : Use paired T-tests (p < 0.05) to confirm significance, as in Hasan et al. (2018), where microwave-synthesized derivatives showed 15–20% higher activity than conventional counterparts .
  • Structural tweaks : Introduce methoxy or hydroxyl groups at position 6 to enhance radical scavenging .

Advanced: How does fluorescence spectroscopy support the study of this compound derivatives?

Answer:
Fluorescence properties enable applications in bioimaging and mechanistic studies:

  • Quantum yield : 26% for 6-heptyl derivatives (λex = 365 nm, λem = 450 nm), attributed to extended conjugation in the benzoimidazo-quinazoline core .
  • Solvent effects : Polar solvents (e.g., DMSO) induce red shifts (Δλ = 20 nm) due to stabilization of excited states .
  • Bioimaging : Blue emission under UV light allows tracking in cellular models, though cytotoxicity must be pre-screened .

Advanced: What computational methods validate the crystallographic data of this compound derivatives?

Answer:
Density Functional Theory (DFT) complements experimental

  • Geometry optimization : Matches bond lengths (e.g., C–N: 1.34 Å experimental vs. 1.33 Å calculated) and angles within 2% error .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bond contribution >60% in crystal packing) .
  • Energy frameworks : Visualize stabilization energies (e.g., electrostatic vs. dispersion) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.